(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile

Catalog No.
S541298
CAS No.
136831-48-6
M.F
C16H14N2O2
M. Wt
266.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-e...

CAS Number

136831-48-6

Product Name

(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile

IUPAC Name

(Z)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

InChI

InChI=1S/C16H14N2O2/c1-19-15-6-5-12(9-16(15)20-2)8-14(10-17)13-4-3-7-18-11-13/h3-9,11H,1-2H3/b14-8+

InChI Key

DBGZNJVTHYFQJI-RIYZIHGNSA-N

SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC

Solubility

Soluble in DMSO

Synonyms

RG 13022; RG13022; RG-13022.Tyrphostin RG 13022

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C2=CN=CC=C2)OC

Description

The exact mass of the compound Tyrphostin RG 13022 is 266.1055 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 666257. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Tyrphostins - Supplementary Records. It belongs to the ontological category of dimethoxybenzene in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of EGFR Signaling Pathways

By inhibiting EGFR tyrosine kinase activity, Tyrphostin RG 13022 disrupts downstream signaling pathways triggered by EGFR activation. These pathways include the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and migration []. Studies have utilized Tyrphostin RG 13022 to investigate the role of EGFR signaling in various biological processes, including:

  • Cancer cell growth and proliferation

    Blocking EGFR signaling with Tyrphostin RG 13022 has been shown to suppress the growth of cancer cells that are dependent on EGFR for their survival []. This makes Tyrphostin RG 13022 a potential candidate for developing new cancer therapies.

  • Angiogenesis

    EGFR signaling plays a key role in the formation of new blood vessels (angiogenesis). Studies using Tyrphostin RG 13022 have helped elucidate the mechanisms by which EGFR regulates angiogenesis, paving the way for the development of anti-angiogenic therapies [].

  • Neurological disorders

    EGFR signaling has been implicated in the development and progression of various neurological disorders such as Alzheimer's disease and Parkinson's disease. Tyrphostin RG 13022 has been used in research to investigate the potential therapeutic effects of targeting EGFR in these diseases [].

(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring and a prop-2-enenitrile moiety. The compound features a dimethoxy-substituted phenyl group, contributing to its potential biological activity. The presence of both electron-donating (methoxy) and electron-withdrawing (nitrile) groups suggests that this compound may exhibit interesting electronic properties, influencing its reactivity and interaction with biological targets.

Tyrphostin RG 13022 acts as a competitive inhibitor of tyrosine kinases. It binds to the ATP-binding pocket of the enzyme, preventing the transfer of a phosphate group from ATP to tyrosine residues on target proteins. This inhibition disrupts downstream signaling pathways essential for cell growth and proliferation []. Specifically, Tyrphostin RG 13022 has been shown to inhibit the autophosphorylation of the Epidermal Growth Factor Receptor (EGFR) with an IC50 (half maximal inhibitory concentration) of 4 μM [, ].

The chemical reactivity of (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile can be understood through various types of reactions typical for compounds with similar functional groups:

  • Nucleophilic Addition: The nitrile group can undergo nucleophilic attack, leading to the formation of corresponding amine derivatives.
  • Electrophilic Aromatic Substitution: The dimethoxyphenyl group may participate in electrophilic substitutions, influenced by the electron-donating nature of the methoxy groups.
  • Isomerization: Under certain conditions, the double bond in the prop-2-enenitrile moiety may isomerize, affecting the compound's configuration and potentially its biological activity

    The biological activity of (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile is likely influenced by its structural features. Compounds with similar structures have been studied for various pharmacological effects, including:

    • Anticancer Activity: Similar compounds have shown promise in inhibiting cancer cell proliferation.
    • Antimicrobial Properties: The presence of a pyridine ring often correlates with antimicrobial activity against various pathogens .
    • Neuroprotective Effects: Some derivatives exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile can be achieved through several methods:

  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques to form the carbon-carbon bond between the pyridine derivative and the dimethoxyphenyl moiety.
  • Nitrilation: The introduction of the nitrile group can be performed using methods such as dehydration of corresponding carboxylic acids or direct nitrilation of suitable precursors.
  • Isomerization Techniques: Specific conditions can be applied to ensure the formation of the E-isomer during synthesis.

These methods allow for the efficient production of this compound while maintaining high yields and purity.

(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting cancer or infectious diseases.
  • Chemical Probes: It can be utilized in research as a chemical probe to study biological pathways or molecular interactions.
  • Material Science: Its unique electronic properties may lend themselves to applications in organic electronics or as a component in advanced materials.

Interaction studies involving (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile focus on its binding affinity and mechanism of action with various biological targets:

  • Receptor Binding Studies: Investigating how this compound interacts with specific receptors can elucidate its pharmacological profile.
  • Enzyme Inhibition Tests: Assessing its ability to inhibit enzymes related to disease pathways could reveal therapeutic potentials.
  • Computational Modeling: Utilizing quantitative structure-activity relationship (QSAR) models to predict interactions based on structural features aids in understanding its biological behavior .

Several compounds share structural similarities with (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile, including:

Compound NameStructure FeaturesNotable Activities
2-Methyl-6-phenylethynylpyridinePyridine ring with phenylethynyl substitutionAntagonist for mGluR5 receptors
4-DimethylaminobenzaldehydeAromatic aldehyde with dimethylamino groupAnticancer properties
5-FluorouracilPyrimidine analog with fluorine substitutionAntimetabolite used in cancer therapy

These compounds highlight the diversity within this chemical class while underscoring the unique features of (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile, particularly its specific substituents that influence both reactivity and biological activity.

The compound (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile, also known as Tyrphostin RG 13022, exhibits well-defined molecular parameters and physical constants that characterize its structural and thermodynamic properties [1]. The molecular formula C₁₆H₁₄N₂O₂ corresponds to a molecular weight of 266.29 g/mol, with an exact mass of 266.105527694 Da [1]. The compound is registered under CAS number 136831-48-6 and maintains the IUPAC systematic name (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile [1] [2] [3].

The physical state of the compound at ambient conditions is characterized as a solid with an appearance ranging from white to yellow to green powder or crystalline form [3]. The melting point has been consistently reported in the range of 114-120°C, indicating good thermal stability under normal handling conditions [2] [3]. The compound demonstrates heat sensitivity, necessitating careful temperature control during storage and handling procedures [3].

Molecular structural parameters reveal significant characteristics regarding molecular interactions and reactivity. The compound contains no hydrogen bond donors but features four hydrogen bond acceptors, primarily associated with the methoxy groups and pyridine nitrogen [1]. The rotatable bond count of four indicates moderate conformational flexibility, while the topological polar surface area of 55.1 Ų suggests favorable membrane permeability characteristics [1]. The XLogP3-AA value of 2.6 indicates moderate lipophilicity, positioning the compound in an optimal range for biological activity [1].

The molecular complexity index of 385 reflects the sophisticated structural architecture incorporating aromatic systems, conjugated double bonds, and electron-donating substituents [1]. The presence of one defined bond stereocenter confirms the E-configuration of the central double bond, which is crucial for biological activity [1].

Solubility and Stability Characteristics

The solubility profile of (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile demonstrates favorable dissolution characteristics in commonly used organic solvents. The compound exhibits solubility in dimethyl sulfoxide and ethanol, facilitating its use in various research applications and formulation studies [2]. These solubility characteristics are consistent with the moderate lipophilic nature indicated by the XLogP3-AA value.

Stability considerations are paramount for proper handling and storage of this compound. The material demonstrates heat sensitivity, requiring storage under refrigerated conditions in the temperature range of 0-10°C, with 2-8°C being the optimal storage temperature [2] [3]. This temperature requirement ensures maintenance of chemical integrity and prevents thermal decomposition or isomerization processes that could compromise the compound's quality.

The compound maintains high purity levels when properly stored, with gas chromatographic analysis confirming purity levels exceeding 98.0% [3]. This high purity standard is essential for research applications and ensures reproducible experimental results. The storage protocol emphasizes refrigerated conditions to prevent degradation and maintain the compound's pharmacological properties [2] [3].

Conformational Analysis

Conformational analysis of (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile reveals important structural features that influence its chemical and biological properties. The compound adopts the E-configuration across the central double bond, as confirmed by crystallographic studies and spectroscopic analysis [4] [5]. This geometric configuration is stabilized by the spatial arrangement of the 3,4-dimethoxyphenyl and pyridin-3-yl substituents, which minimize steric interactions while maximizing electronic conjugation.

The molecular conformation is characterized by significant planarity across the conjugated system, with the mean plane of the prop-2-enenitrile group forming minimal dihedral angles with both aromatic ring systems [5]. Similar compounds in this structural class demonstrate dihedral angles between aromatic rings and the enenitrile bridge typically ranging from 2.6° to 7.3°, indicating substantial coplanarity that enhances π-electron delocalization [6].

The conformational flexibility is primarily confined to rotation around the methoxy C-O bonds and the pyridine ring orientation relative to the central double bond. Computational studies on related dimethoxyphenyl-containing compounds indicate that methoxy groups preferentially adopt in-plane conformations with respect to the aromatic ring, maximizing resonance stabilization [7] [8]. This conformational preference contributes to the overall electronic properties and reactivity patterns of the molecule.

Torsional analysis reveals that the most stable conformer exhibits minimal deviation from planarity across the conjugated π-system. The presence of the electron-donating methoxy groups and the electron-accepting pyridine ring creates an intramolecular charge transfer system that is optimized in the planar configuration [9] [10]. This conformational arrangement is crucial for the compound's optical properties and biological activity as a tyrosine kinase inhibitor.

Computational Chemistry Perspectives

Density Functional Theory Studies

Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile. Computational studies employing B3LYP functional with 6-311++G(d,p) basis sets have been extensively applied to characterize similar α,β-unsaturated nitrile systems containing dimethoxyphenyl and pyridine substituents [10] [8] [11].

DFT calculations reveal that the compound exhibits significant electronic conjugation across the molecular framework, with the frontier molecular orbitals showing substantial delocalization. The highest occupied molecular orbital typically demonstrates electron density concentrated on the electron-rich 3,4-dimethoxyphenyl moiety, while the lowest unoccupied molecular orbital shows localization toward the electron-deficient pyridine ring and nitrile group [10] [12]. This orbital separation facilitates intramolecular charge transfer transitions that are characteristic of donor-acceptor systems.

The optimized geometry from DFT calculations confirms the experimental observation of near-planar molecular conformation. Bond length analysis indicates that the central C=C double bond exhibits typical alkene character with slight elongation due to conjugation effects [11]. The C≡N bond length remains consistent with typical nitrile functionality, while the aromatic C-C bonds show uniform delocalization patterns characteristic of substituted benzene and pyridine systems.

Vibrational frequency calculations provide detailed assignments for infrared and Raman spectroscopic bands. The C≡N stretching vibration typically appears in the 2200-2240 cm⁻¹ region, while C=C stretching modes are observed around 1600-1650 cm⁻¹ [8] [11]. Methoxy group vibrations contribute characteristic patterns in the 1200-1300 cm⁻¹ region, and pyridine ring modes appear throughout the fingerprint region.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Exact Mass

266.105527694 g/mol

Monoisotopic Mass

266.105527694 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

149286-90-8

Dates

Modify: 2023-08-15
1: Komatsu N, Maekawa T, Takeuchi S, Takahashi S. Epidermal growth factor and transforming growth factor-alpha stimulate the proliferation of mouse uterine stromal cells. Zoolog Sci. 2003 May;20(5):639-45. PubMed PMID: 12777835.
2: Levitzki A. Tyrosine kinases as targets for cancer therapy. Eur J Cancer. 2002 Sep;38 Suppl 5:S11-8. Review. PubMed PMID: 12528768.
3: Takahashi S, Sharma S, Oomizu S, Honda J, Takeuchi S. Intrapituitary regulatory system of mammotrophs in the mouse. Arch Physiol Biochem. 2002 Apr;110(1-2):34-41. PubMed PMID: 11935398.
4: Yang H, Wang Z, Miyamoto Y, Reinach PS. Cell signaling pathways mediating epidermal growth factor stimulation of Na:K:2Cl cotransport activity in rabbit corneal epithelial cells. J Membr Biol. 2001 Sep 15;183(2):93-101. PubMed PMID: 11562791.
5: Oomizu S, Honda J, Takeuchi S, Kakeya T, Masui T, Takahashi S. Transforming growth factor-alpha stimulates proliferation of mammotrophs and corticotrophs in the mouse pituitary. J Endocrinol. 2000 May;165(2):493-501. PubMed PMID: 10810313.
6: Reddy KB, Krueger JS, Kondapaka SB, Diglio CA. Mitogen-activated protein kinase (MAPK) regulates the expression of progelatinase B (MMP-9) in breast epithelial cells. Int J Cancer. 1999 Jul 19;82(2):268-73. PubMed PMID: 10389762.
7: Bian L, Lei Z, Rao CV. Mitogen-activated protein kinase is involved in epidermal-growth-factor-regulated protein phosphorylation in nuclear membranes isolated from JEG-3 human choriocarcinoma cells. Eur J Biochem. 1998 May 1;253(3):545-51. PubMed PMID: 9654049.
8: McLeod HL, Brunton VG, Eckardt N, Lear MJ, Robins DJ, Workman P, Graham MA. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor RG13022. Br J Cancer. 1996 Dec;74(11):1714-8. PubMed PMID: 8956783; PubMed Central PMCID: PMC2077212.
9: McLaughlin M, Brunton V, Morrison V, Rae A, Cooke T, Bartlett J. Growth inhibition of gastric cancer cell lines by the tyrphostin RG13022 and its effects on intracellular signalling. Int J Oncol. 1996 Mar;8(3):589-96. PubMed PMID: 21544401.
10: Kondapaka BS, Reddy KB. Tyrosine kinase inhibitor as a novel signal transduction and antiproliferative agent: prostate cancer. Mol Cell Endocrinol. 1996 Mar 1;117(1):53-8. PubMed PMID: 8734473.
11: Gulli LF, Palmer KC, Chen YQ, Reddy KB. Epidermal growth factor-induced apoptosis in A431 cells can be reversed by reducing the tyrosine kinase activity. Cell Growth Differ. 1996 Feb;7(2):173-8. PubMed PMID: 8822200.
12: Oude Weernink PA, Verheul E, Kerkhof E, van Veelen CW, Rijksen G. Inhibitors of protein tyrosine phosphorylation reduce the proliferation of two human glioma cell lines. Neurosurgery. 1996 Jan;38(1):108-13; discussion 113-4. PubMed PMID: 8747958.
13: Kumar N, Windisch V, Ammon HL. Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity. Pharm Res. 1995 Nov;12(11):1708-15. PubMed PMID: 8592674.
14: Xian W, Kiguchi K, Imamoto A, Rupp T, Zilberstein A, DiGiovanni J. Activation of the epidermal growth factor receptor by skin tumor promoters and in skin tumors from SENCAR mice. Cell Growth Differ. 1995 Nov;6(11):1447-55. PubMed PMID: 8562483.
15: Piontek M, Hengels KJ, Porschen R, Strohmeyer G. Antiproliferative effect of tyrosine kinase inhibitors in epidermal growth factor-stimulated growth of human gastric cancer cells. Anticancer Res. 1993 Nov-Dec;13(6A):2119-23. PubMed PMID: 8297123.
16: Reddy KB, Mangold GL, Tandon AK, Yoneda T, Mundy GR, Zilberstein A, Osborne CK. Inhibition of breast cancer cell growth in vitro by a tyrosine kinase inhibitor. Cancer Res. 1992 Jul 1;52(13):3636-41. PubMed PMID: 1617636.
17: Yoneda T, Lyall RM, Alsina MM, Persons PE, Spada AP, Levitzki A, Zilberstein A, Mundy GR. The antiproliferative effects of tyrosine kinase inhibitors tyrphostins on a human squamous cell carcinoma in vitro and in nude mice. Cancer Res. 1991 Aug 15;51(16):4430-5. PubMed PMID: 1651159.

Explore Compound Types